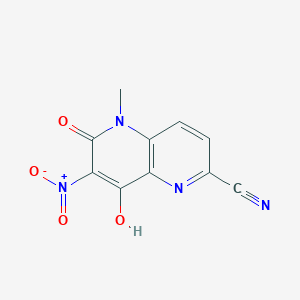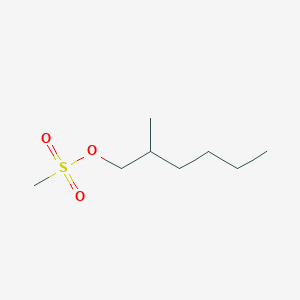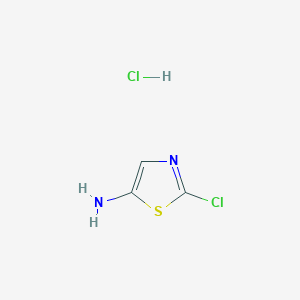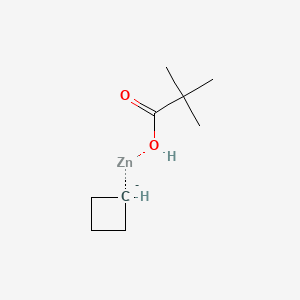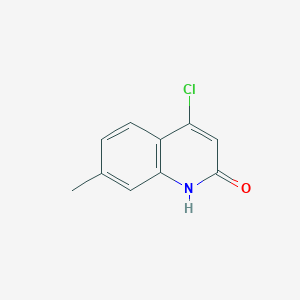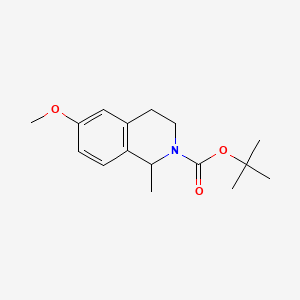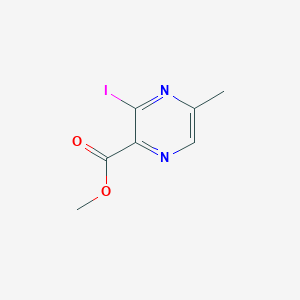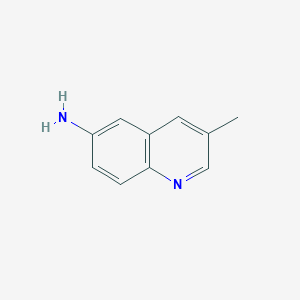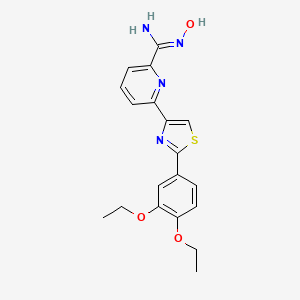
6-Bromo-2,3-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylbenzamide typically involves the bromination of 2,3-dimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-Bromo-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 6-bromo-2,3-dimethylbenzoic acid.
Reduction: Formation of 6-bromo-2,3-dimethylaniline.
科学的研究の応用
6-Bromo-2,3-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromo-3,4-dimethylbenzamide: Similar structure but with different substitution pattern.
N,N-Dimethylbenzamide: Lacks the bromine atom and has different chemical properties.
2,3-Dimethylbenzamide: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness
6-Bromo-2,3-dimethylbenzamide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activity. The bromine atom enhances its electrophilic properties, making it suitable for specific synthetic applications and interactions with biological targets.
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
6-bromo-2,3-dimethylbenzamide |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H2,11,12) |
InChIキー |
RJJUFVLNCRFVFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


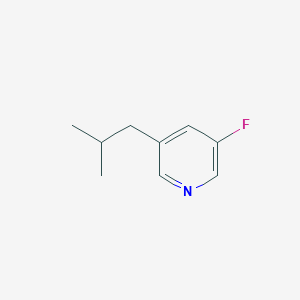
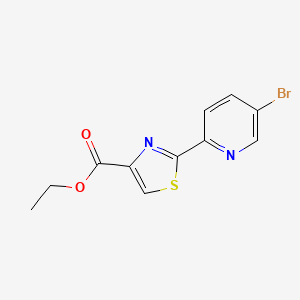
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
